molecular formula C23H21NO4S B2384323 N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide CAS No. 898446-79-2

N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide

Cat. No. B2384323
M. Wt: 407.48
InChI Key: FDHBWJUFNKXFJR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its bonds, functional groups, and stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (heat, light, etc.).



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and more.


Scientific Research Applications

Electrophysiological Activity and Arrhythmia Treatment

Compounds structurally related to benzamide derivatives have been explored for their cardiac electrophysiological activity. Studies have identified certain N-substituted benzamide derivatives as potent selective class III agents with potential in treating reentrant arrhythmias. These compounds exhibit potency and efficacy comparable to clinically trialed drugs, suggesting a viable path for developing new treatments for arrhythmias (Morgan et al., 1990).

Advanced Material Synthesis

Benzamide and sulfonamide derivatives have found applications in the synthesis of advanced materials. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show enhanced water flux and dye rejection capabilities, indicating potential applications in water treatment and purification processes (Liu et al., 2012).

Prodrug Development

The study of N-methylsulfonamide derivatives has revealed their potential as prodrug forms, especially for sulfonamide groups found in carbonic anhydrase inhibitors. These derivatives demonstrate high water solubility and adequate lipophilicity, suggesting their application in designing more effective drug delivery systems (Larsen et al., 1988).

Serotonin Receptor Agonism and Gastrointestinal Motility

Certain benzamide derivatives have shown effectiveness as selective serotonin 4 receptor agonists, highlighting their potential in developing prokinetic agents. These agents could be beneficial for treating gastrointestinal motility disorders, offering an avenue for novel therapeutic options with reduced side effects (Sonda et al., 2004).

Polymer Science and Engineering

Research into aromatic polyimides incorporating benzamide derivatives has yielded new materials with remarkable properties, such as high solubility in organic solvents and thermal stability. These polymers are promising for various engineering applications, including electronics and materials science (Butt et al., 2005).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound, its toxicity levels, and its environmental impact.


Future Directions

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Please consult with a chemistry professional or refer to relevant scientific literature for detailed information. Remember to always follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-3-29(27,28)19-12-10-18(11-13-19)23(26)24-21-14-9-16(2)15-20(21)22(25)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHBWJUFNKXFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide

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